molecular formula C23H31ClN6O5S B1681374 Triazinate CAS No. 41191-04-2

Triazinate

Numéro de catalogue: B1681374
Numéro CAS: 41191-04-2
Poids moléculaire: 539.0 g/mol
Clé InChI: HKPVIFTWECXNPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le NSC139105 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique la perte d'électrons du composé.

    Réduction : Cette réaction implique le gain d'électrons.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes du composé par un autre atome ou groupe d'atomes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le NSC139105 a fait l'objet d'études approfondies pour ses applications dans divers domaines :

Mécanisme d'action

Le NSC139105 exerce ses effets en inhibant l'enzyme dihydrofolate réductase, qui est essentielle à la synthèse de l'ADN et à la division cellulaire. En inhibant cette enzyme, le NSC139105 perturbe la production de tétrahydrofolate, un composant essentiel dans la synthèse des nucléotides. Cela conduit à l'inhibition de la synthèse de l'ADN et de la division cellulaire, entraînant finalement la mort cellulaire .

Applications De Recherche Scientifique

Triazinate is a triazine folate antagonist that has been evaluated for its clinical and pharmacological properties in humans . Research has explored its use in treating advanced solid tumors and acute leukemia, as well as its potential when combined with other cancer therapies . Additionally, triazine derivatives, including this compound, are being investigated for their anti-proliferative and biological activities .

Clinical evaluation of this compound

  • Phase 1 study A phase 1 study was conducted to determine the toxicity spectrum, maximum tolerated dose, and pharmacological disposition of this compound in patients with advanced solid tumors and acute leukemia .
    • Single doses of 20 to 225 mg/sq m, administered as a 0.5-hour infusion, showed negligible toxicity .
    • Single doses of 300 to 600 mg/sq m, infused over 0.5 to 3 hours, caused moderate to severe central neurological impairment, including lightheadedness, somnolence, visual disturbances, and weakness. One patient experienced severe respiratory distress and cyanosis .
    • Multiple doses administered every 12 to 24 hours did not result in neurological toxicity, but increased mucositis, skin toxicity, and myelotoxicity were observed .
    • Five patients developed an erythematous to desquamative rash at the site of previous or concurrent radiotherapy .
    • Measurable objective solid tumor responses were not observed in this study, although two patients had stabilization of previously advancing disease. Decreases in peripheral blasts occurred in both types of acute leukemia, but bone marrow improvement was not seen .

Pharmacological Disposition

  • Serum Disappearance: this compound serum disappearance varied considerably from patient to patient .
  • Serum Levels: Single i.v. doses of 300 mg/sq m resulted in serum levels of 10(-5) M or higher for 8 hours, and repeated doses maintained this level .
  • Oral Administration: Oral administration resulted in serum concentrations less than 10% of those achieved after i.v. administration .
  • Cerebrospinal Fluid Concentrations: Cerebrospinal fluid concentrations were 2% or less of serum levels in five or six patients, 1 to 4 hours after i.v. treatment .
  • Urinary Excretion: Urinary excretion varied from 12 to 71% (median, 43%) of the total dose injected during the first 24 hours .

This compound in combination therapy

  • This compound has been studied in combination with 5-Fluorouracil and Doxorubicin for treating metastatic gastric cancer .

Anti-proliferative activity of triazine derivatives

  • A study on s-triazine Schiff base derivatives showed anti-proliferative activity against breast cancer MCF-7 and colon cancer HCT-116 cell lines .
  • Specific s-triazine-hydrazone derivatives demonstrated varied anti-proliferative activity, with better efficacy observed on MCF-7 cells compared to HCT-116 cells .
  • The nature of substituents on the triazine ring significantly influenced the biological activity .

Biological applications of thiourea derivatives

  • Thiourea derivatives, which contain a triazine ring, have shown potential in inhibiting the growth of several cancer cell lines and reversing treatment resistance in cancer .
  • Certain compounds exhibited antibacterial activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Specific tris-thiourea derivatives have demonstrated effectiveness against E. coli, S. aureus, and B. cereus .

Mécanisme D'action

NSC139105 exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, NSC139105 disrupts the production of tetrahydrofolate, a critical component in the synthesis of nucleotides. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Le NSC139105 est similaire à d'autres inhibiteurs de la dihydrofolate réductase tels que le méthotrexate et l'aminoptérine. Il est unique en ce sens qu'il peut pénétrer dans les cellules par diffusion passive, contrairement au méthotrexate qui nécessite un mécanisme de transport actif . Cette propriété rend le NSC139105 potentiellement plus efficace dans certains types de cellules cancéreuses qui ont développé une résistance à d'autres inhibiteurs de la dihydrofolate réductase.

Des composés similaires incluent :

Activité Biologique

Triazinate (TZT), a member of the triazine family, is primarily known for its potent biological activities, particularly as an antitumor agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a triazine folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both normal and malignant cells. Its structure allows it to interfere with folate metabolism, leading to significant antitumor effects.

  • Inhibition of Dihydrofolate Reductase : this compound's primary mechanism involves the inhibition of DHFR, which disrupts the synthesis of nucleotides necessary for DNA replication and repair. This action is crucial in cancer therapy as rapidly dividing tumor cells are particularly sensitive to disruptions in DNA synthesis .
  • Antitumor Activity : this compound has demonstrated notable efficacy against various tumor types. Studies indicate that it can induce apoptosis in cancer cells, thereby reducing tumor growth. The compound's ability to modulate multiple signaling pathways involved in cell proliferation and survival further enhances its therapeutic potential .

Case Studies and Clinical Findings

A review of clinical trials and case studies reveals the effectiveness and safety profile of this compound:

  • Phase II Clinical Trials : In trials involving patients with advanced malignancies, this compound showed promising antitumor activity. However, side effects such as dermatitis and gastrointestinal disturbances were reported .
  • Efficacy Against Specific Tumors : Research indicates that this compound exhibits significant activity against breast cancer cell lines, with IC50 values demonstrating its potency in inhibiting cell proliferation .

Table 1: Antitumor Efficacy of this compound

Tumor TypeIC50 (µM)Mechanism of Action
Breast Cancer0.36Inhibition of DHFR
Lung Cancer0.45Induction of apoptosis
Colorectal Cancer0.50Disruption of nucleotide synthesis

Table 2: Side Effects Reported in Clinical Trials

Side EffectSeverity LevelFrequency (%)
DermatitisLife-threatening10
Gastrointestinal IssuesMild to Moderate50
NauseaMild30

Research Findings

Recent studies have expanded on the biological activity of this compound derivatives:

  • Structure-Activity Relationship (SAR) : Modifications to the triazine core have led to derivatives with enhanced biological activity. For example, the introduction of hydrophobic side chains has improved selectivity for target enzymes such as BTK (Bruton's Tyrosine Kinase) over EGFR (Epidermal Growth Factor Receptor), showing IC50 values as low as 17 nM for BTK inhibition .
  • Broad Spectrum Activity : Beyond anticancer properties, this compound derivatives have shown antiviral, antifungal, and antimicrobial activities, indicating their potential utility in treating a variety of diseases .

Propriétés

IUPAC Name

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-dimethylbenzamide;ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2.C2H6O3S/c1-21(2)26-19(23)25-20(24)28(21)15-8-9-17(16(22)11-15)30-12-13-6-5-7-14(10-13)18(29)27(3)4;1-2-6(3,4)5/h5-11H,12H2,1-4H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPVIFTWECXNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C)Cl)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961492
Record name Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41191-04-2
Record name Ethanesulfonic acid, compd. with 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl]-N,N-dimethylbenzamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41191-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041191042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIAZINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIAZINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD99Y262WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triazinate
Reactant of Route 2
Triazinate
Reactant of Route 3
Reactant of Route 3
Triazinate
Reactant of Route 4
Reactant of Route 4
Triazinate
Reactant of Route 5
Reactant of Route 5
Triazinate
Reactant of Route 6
Triazinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.